M-TOLUNITRILE-D7
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Overview
Description
M-TOLUNITRILE-D7, also known as 2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzonitrile, is a deuterated derivative of m-tolunitrile. It is a compound where hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
M-TOLUNITRILE-D7 can be synthesized through the selective ammoxidation of methylbenzyl chlorides, which are prepared by the chloromethylation of toluene . The reaction conditions typically involve the use of a catalyst and an oxygen atmosphere. For example, the ammoxidation of aldehydes with ammonium carbonate in dimethyl sulfoxide at 120°C for 8 hours in a sealed tube has been reported .
Industrial Production Methods
Industrial production of m-tolunitrile and its derivatives, including this compound, often involves catalytic gas-phase ammoxidation of xylenes. this method has limitations in terms of yield and selectivity. An alternative method involves the liquid-phase ammoxidation of xylenes using a silica-supported Co–Mn–Ni catalyst, which has shown improved selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
M-TOLUNITRILE-D7 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of amines or other reduced products.
Substitution: Replacement of the nitrile group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce amines.
Scientific Research Applications
M-TOLUNITRILE-D7 is widely used in scientific research due to its deuterated nature, which makes it valuable in NMR spectroscopy. It is used as a reference compound in NMR studies to understand molecular structures and dynamics. Additionally, it finds applications in organic synthesis, particularly in the production of fragrances and dyes . Its unique properties also make it useful in photochemistry as a photosensitizer in photochemical reactions .
Mechanism of Action
The mechanism of action of M-TOLUNITRILE-D7 involves its interaction with molecular targets through its nitrile group. The nitrile group can enhance binding affinity to specific targets, improve the pharmacokinetic profile of parent compounds, and reduce drug resistance . The pathways involved in its action include interactions with enzymes and receptors that recognize the nitrile group.
Comparison with Similar Compounds
Similar Compounds
M-Tolunitrile: The non-deuterated form of M-TOLUNITRILE-D7.
P-Tolunitrile: A positional isomer with the nitrile group at the para position.
O-Tolunitrile: Another positional isomer with the nitrile group at the ortho position.
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the resolution and sensitivity of NMR spectra, making it a valuable tool in structural and dynamic studies of molecules.
Properties
CAS No. |
1219795-31-9 |
---|---|
Molecular Formula |
C8D7N |
Molecular Weight |
124.19 |
Synonyms |
M-TOLUNITRILE-D7 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.